N-Hydroxysuccinimido iminobiotinate
Description
Historical Context of N-Hydroxysuccinimide (NHS) Esters in Peptide and Bioconjugate Chemistry
The journey of N-Hydroxysuccinimide (NHS) esters in the realm of biochemistry began with their development as activating reagents for carboxylic acids. wikipedia.org This activation is a crucial step, as it allows the carboxylic acids to readily react with amines to form stable amide bonds, a reaction that would otherwise result in a simple salt formation. wikipedia.org Initially, NHS esters of amino acids were recognized for their effectiveness in peptide synthesis, offering advantages over previous methods. nih.gov
The application of NHS esters soon expanded beyond peptide synthesis to the broader field of bioconjugation. acs.org Scientists adapted these reactive compounds to label proteins and other biomolecules with a variety of functional tags, including biotin (B1667282), fluorophores, and polyethylene (B3416737) glycol (PEG). nih.gov The primary targets for NHS esters are the primary amines found in the α-amine group at the N-terminus of a protein and the ε-amine group of lysine (B10760008) residues. nih.gov This reaction forms a stable amide linkage, which is identical to the peptide bonds naturally present in proteins. The stability and high reactivity of NHS esters with aliphatic amines, particularly under physiological or slightly alkaline pH conditions, have made them one of the most widely used classes of reagents for labeling and crosslinking biomolecules. thermofisher.com
Significance of Biotin and Iminobiotin (B1258364) in Affinity-Based Systems
Biotin, also known as vitamin H, and its interaction with the protein avidin (B1170675) (or streptavidin) form one of the strongest known non-covalent bonds in nature. This exceptionally high affinity has been widely exploited in a vast array of biological assays and purification systems. tcichemicals.com The strength and specificity of the biotin-avidin interaction allow for the highly selective capture and detection of biotinylated molecules.
Iminobiotin, a derivative of biotin, offers a unique and advantageous feature for affinity-based systems: pH-dependent binding to avidin. nih.gov At a pH level of 9.5 or higher, iminobiotin binds strongly to avidin, similar to biotin. nih.gov However, as the pH is lowered to approximately 4.0, the affinity of iminobiotin for avidin is significantly reduced, allowing for the gentle elution of the bound molecules. nih.gov This reversible binding characteristic is particularly valuable in affinity chromatography, as it permits the recovery of purified proteins or other biomolecules without the need for harsh denaturing conditions that could compromise their biological activity. This pH-sensitive release mechanism makes the iminobiotin-avidin system a versatile tool for affinity precipitation and other bioseparation techniques. nih.gov
Overview of N-Hydroxysuccinimido Iminobiotinate as a Bioconjugation Reagent
This compound, also referred to as NHS-iminobiotin, is a chemical compound that integrates the amine-reactive properties of an N-hydroxysuccinimide ester with the reversible binding capabilities of iminobiotin. chemicalbook.comnih.gov This bifunctional reagent is designed to covalently attach the iminobiotin tag to proteins and other biomolecules that possess primary amine groups. lumiprobe.com
The NHS ester end of the molecule reacts with the primary amines on a target molecule, forming a stable amide bond. This process effectively labels the molecule with an iminobiotin tag. The key advantage of using this compound lies in the properties of the attached iminobiotin. The labeled biomolecule can then be captured using an avidin or streptavidin support. Subsequently, the captured molecule can be released under mild acidic conditions, preserving its structural integrity and biological function. This makes this compound a valuable reagent for applications requiring the gentle purification and isolation of proteins and other amine-containing biomolecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C14H20N4O4S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 76939-67-8 |
| Synonyms | NHS-Iminobiotin, 2-Iminobiotin (B86554) NHS ester |
Structure
3D Structure
Properties
CAS No. |
84171-51-7 |
|---|---|
Molecular Formula |
C14H20N4O4S |
Molecular Weight |
340.40 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C14H20N4O4S/c15-14-16-8-7-23-9(13(8)17-14)3-1-2-4-12(21)22-18-10(19)5-6-11(18)20/h8-9,13H,1-7H2,(H3,15,16,17)/t8-,9-,13-/m0/s1 |
InChI Key |
RVNCPTOYUFIJGP-RVBZMBCESA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=N3)N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=N3)N |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxysuccinimido Iminobiotinate and Derivatives
Traditional Synthesis Routes via Carbodiimide-Mediated Coupling
The most established and widely utilized method for synthesizing NHS esters involves the activation of a carboxylic acid with a carbodiimide (B86325) reagent in the presence of N-Hydroxysuccinimide. researchgate.netacs.org This process hinges on the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the N-hydroxysuccinimide nucleophile to generate the desired NHS ester and a urea (B33335) byproduct. acs.orgamerigoscientific.com Two carbodiimides, DCC and EDC, have historically dominated this field.
N,N'-Dicyclohexylcarbodiimide (DCC) Activation
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent frequently used to facilitate the formation of amides, esters, and acid anhydrides. nih.govthermofisher.comnih.gov In the context of NHS ester synthesis, DCC is typically employed in anhydrous organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). nih.gov The reaction mechanism involves the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (e.g., iminobiotin), followed by the attack of the resulting carboxylate on the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate. thermofisher.com N-Hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate to yield the stable NHS ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct. acs.orgamerigoscientific.com
A significant operational advantage of using DCC is that the DCU byproduct is nearly insoluble in most common organic solvents and can be easily removed by simple filtration. nih.gov However, trace amounts of DCU can sometimes be challenging to remove from the final product. nih.gov Furthermore, DCC itself is a potent allergen and moisture-sensitive, requiring careful handling in anhydrous conditions. researchgate.net
A general procedure for this synthesis involves suspending the carboxylic acid starting material in a dry solvent, adding NHS (typically 1.2 equivalents) and DCC (1.3 equivalents), and stirring the reaction at room temperature for several hours. reddit.com The DCU precipitate is then filtered off, and the filtrate is concentrated under vacuum to yield the crude NHS ester, which can be further purified by crystallization or chromatography. reddit.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, or EDAC) functions via the same mechanistic pathway as DCC but possesses the distinct advantage of being water-soluble. researchgate.net This property makes EDC the reagent of choice for reactions conducted in aqueous environments, which is particularly valuable in bioconjugation protocols where biomolecules may be sensitive to organic solvents. researchgate.net The urea byproduct formed from EDC is also water-soluble and can be easily removed from the product during aqueous workup procedures. jchemlett.com
The inclusion of NHS in EDC-mediated reactions is crucial as it significantly enhances the efficiency of the coupling. researchgate.net The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis in aqueous solutions. NHS rapidly converts this unstable intermediate into a more stable, amine-reactive NHS ester, which is less prone to hydrolysis and can react efficiently with primary amines at physiological pH. researchgate.net These reactions are typically performed in buffers free of extraneous amines or carboxyl groups, such as MES (4-morpholinoethanesulfonic acid) buffer, at a pH range of 4.5 to 7.2.
The primary drawback of EDC is its susceptibility to hydrolysis, necessitating its use in situ without the possibility of long-term storage in an activated form.
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
|---|---|---|
| Solubility | Soluble in organic solvents (DCM, DMF, THF); Insoluble in water | Soluble in water and some organic solvents |
| Primary Use | Organic synthesis, peptide synthesis in non-aqueous media | Aqueous-phase bioconjugations, protein crosslinking |
| Byproduct | N,N'-Dicyclohexylurea (DCU) | Water-soluble urea derivative |
| Byproduct Removal | Filtration (insoluble in most organic solvents) | Aqueous extraction/workup |
| Advantages | High reactivity; insoluble byproduct simplifies purification. | Water-solubility allows for reactions in aqueous buffers; easy byproduct removal. |
| Disadvantages | Insoluble in water; potent allergen; requires anhydrous conditions. | Intermediate is prone to hydrolysis; less stable than DCC. |
Alternative Synthetic Approaches for Activated Esters
While carbodiimide-mediated coupling remains a workhorse method, several alternative strategies have been developed to synthesize NHS esters. These modern approaches often provide advantages such as milder reaction conditions, broader substrate scope, and avoidance of allergenic reagents.
Oxidative Coupling of Alcohols or Aldehydes with N-Hydroxysuccinimide
A significant innovation in NHS ester synthesis is the direct conversion of alcohols or aldehydes, bypassing the need for a pre-existing carboxylic acid. amerigoscientific.com This is achieved through oxidative coupling reactions. One prominent method employs hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), as the oxidant. researchgate.netorganic-chemistry.org In this process, an aldehyde reacts with N-hydroxysuccinimide in the presence of IBX, typically in a refluxing solvent like ethyl acetate (B1210297), to produce the corresponding NHS ester in good to excellent yields. organic-chemistry.org The reaction is believed to proceed through the nucleophilic addition of NHS to the aldehyde, followed by oxidation of the resulting hemiaminal-like adduct by the hypervalent iodine compound. researchgate.net This approach tolerates a wide variety of functional groups and can generate NHS-amino acids from N-protected α-amino alcohols without racemization. researchgate.net
More recent developments have focused on metal-free conditions. For instance, protocols using n-tetrabutylammonium iodide (nBu4NI) as a catalyst have been reported for the coupling of aldehydes with N-hydroxyphthalimide (a close analog of NHS). organic-chemistry.org Some transformations can even proceed under catalyst- and additive-free conditions, requiring only simple heating of the aldehyde and N-hydroxyimide in a solvent like acetonitrile. organic-chemistry.org
| Oxidant/Catalyst | Substrates | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| 2-Iodoxybenzoic acid (IBX) | Aromatic & Aliphatic Aldehydes + NHS | Ethyl Acetate | Reflux | Moderate to Excellent | organic-chemistry.org |
| (Diacetoxyiodo)benzene | Alcohols/Aldehydes + NHS | N/A | Mild | Good to Excellent | researchgate.net |
| None (Catalyst-free) | (Hetero)aromatic Aldehydes + NHPI | Acetonitrile | Heating | 75-95% | organic-chemistry.org |
Palladium-Catalyzed Carbonylative Cross-Coupling Reactions
Palladium catalysis has opened new avenues for the synthesis of NHS esters from substrates not amenable to traditional methods. amerigoscientific.com One approach is the palladium-catalyzed carbonylation of aryl or heteroaryl halides and triflates. amerigoscientific.comchemrxiv.org This reaction involves the coupling of the halide with N-hydroxysuccinimide under an atmosphere of carbon monoxide (CO). The palladium catalyst facilitates the insertion of CO and subsequent coupling with NHS to yield the desired aromatic NHS ester. amerigoscientific.com While effective, this method requires the handling of toxic carbon monoxide gas.
To circumvent the use of CO, innovative methods based on palladium-catalyzed C-H activation have been developed. rsc.org A notable example involves the regioselective thianthrenation of arenes to generate aryl thianthrenium salts. rsc.org These stable, reactive electrophilic substrates can then couple with N-hydroxysuccinimide (NHS) formate in a redox-neutral, palladium-catalyzed reaction to provide NHS esters. rsc.org This process is highly efficient and avoids the need for carbon monoxide, making it a more practical and safer alternative for synthesizing a wide range of functionalized aromatic NHS esters. rsc.org
| Method | Key Reagents | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| C-H Thianthrenation / Cross-Coupling | Aryl-TT salts, NHS formate, PdCl₂, PPh₃, Et₃N | 80°C in CH₃CN | High | rsc.org |
Synthesis using N,N,N',N'-Tetramethyl(succinimido)uronium Tetrafluoroborate
Uronium salt-based coupling reagents are widely used in peptide synthesis and offer an efficient alternative to carbodiimides for activating carboxylic acids. N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is a uronium salt specifically designed for the clean and rapid formation of NHS esters. amerigoscientific.comresearchgate.netrsc.org TSTU directly converts a carboxylic acid into its corresponding NHS ester in the presence of a base, such as triethylamine (B128534) or pyridine. nih.gov
This method is particularly advantageous as it proceeds under mild conditions, often at room temperature, and is compatible with both organic and mixed aqueous/organic solvent systems. researchgate.netrsc.org The reaction is typically fast and high-yielding. TSTU is considered a useful alternative to other coupling reagents like HATU or HBTU, especially when aqueous reaction conditions are required. nih.gov The straightforward nature of the reaction and the high purity of the resulting NHS esters make TSTU an excellent choice for preparing activated esters of sensitive or complex molecules, including the synthesis of fluorescent labels and PET tracers. researchgate.net
| Substrate | Base | Solvent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| N-protected amino acids | Pyridine | Acetonitrile (MeCN) | 50°C, 24h | Can be used in solid-supported synthesis | |
| General Carboxylic Acids | N/A | Mixed aqueous/organic | In situ formation | Suitable for aqueous media | rsc.org |
| Carboxy-terminal N-methylamino acid | HOSu, CuCl₂ | N/A | N/A | Eliminates racemization | nih.gov |
Preparation of Water-Soluble N-Hydroxysuccinimido Iminobiotinate Analogues (e.g., Sulfo-NHS variants)
The utility of N-Hydroxysuccinimido (NHS) esters in bioconjugation can be limited by their poor aqueous solubility, often requiring the use of organic co-solvents like DMSO or DMF that can be detrimental to protein structure and function. To overcome this, water-soluble analogues have been developed by introducing charged groups, most commonly a sulfonate (-SO₃⁻) group, onto the N-hydroxysuccinimide ring. The resulting N-hydroxysulfosuccinimide (Sulfo-NHS) esters exhibit significantly improved water solubility, allowing for reactions to be performed in entirely aqueous buffers. thermofisher.comcovachem.com This is particularly advantageous for modifying cell surface proteins, as the charged nature of Sulfo-NHS reagents prevents them from permeating the cell membrane. covachem.com
The synthesis of Sulfo-NHS salts has been improved to create more direct and efficient chemical pathways. One method involves the cyclization of a sulfonated succinic acid, which is then converted to a sulfonated hydroxamic acid intermediate by reacting it with hydroxylamine. google.com The final step is the cyclization of this hydroxamic acid to yield the Sulfo-N-hydroxysuccinimide salt. google.com This process represents a more streamlined approach compared to older, more complex methods. google.com
Once the Sulfo-NHS moiety is synthesized, it can be coupled to a biotin (B1667282) derivative that contains a spacer arm and an iminobiotin (B1258364) group. The reaction between the Sulfo-NHS ester and a primary amine (such as on the terminal end of a spacer arm attached to iminobiotin) proceeds via nucleophilic attack, forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct. thermofisher.comresearchgate.net These reactions are typically carried out in aqueous solutions at a neutral to basic pH (7-9). thermofisher.com
Below is a table summarizing key findings related to the properties and synthesis of water-soluble Sulfo-NHS biotinylation reagents.
| Reagent Type | Key Synthetic Feature | Key Properties | Application Highlight |
| Sulfo-NHS-Biotin | Introduction of a sulfonate group on the NHS ring. google.com | Water-soluble (~10 mM), membrane impermeable. thermofisher.comcovachem.com | Labeling of cell surface proteins without organic solvents. covachem.com |
| Sulfo-NHS-LC-Biotin | Contains a long-chain (LC) spacer arm in addition to the Sulfo-NHS group. | High reactivity towards primary amines (N-terminus, lysine (B10760008) ε-amino group). researchgate.net | Used in fabricating adhesive hydrogels for cartilage regeneration. researchgate.net |
| Sulfo-NHS-SS-Biotin | Incorporates a disulfide bond within the spacer arm. thermofisher.com | Amine-reactive, water-soluble, and the biotin group is cleavable. thermofisher.com | Affinity purification where mild elution of the captured molecule is required. nih.gov |
This table provides an interactive summary of data related to water-soluble this compound analogues.
Synthesis of Cleavable this compound Linkers
The extremely strong interaction between biotin (or its analogues like iminobiotin) and avidin (B1170675)/streptavidin is a double-edged sword. While it allows for highly efficient capture and immobilization of target molecules, the harsh, denaturing conditions required to break this bond often compromise the integrity of the isolated biomolecules. To address this challenge, cleavable linkers are incorporated between the biotin moiety and the reactive group (e.g., NHS ester). These linkers allow for the release of the captured molecule under mild and specific conditions, preserving its structure and function.
Several distinct chemical strategies have been developed for creating these cleavable linkers.
Disulfide-Based Linkers: One of the most common approaches involves incorporating a disulfide bond (-S-S-) into the linker arm. nih.gov These linkers are stable under general physiological conditions but can be readily cleaved by reduction using mild reducing agents like dithiothreitol (DTT) or β-mercaptoethanol at neutral pH. nih.gov The synthesis involves conjugating a primary amine with an N-hydroxysulfosuccinimide ester that is linked to biotin through a disulfide-containing spacer. nih.gov
Diol-Based Linkers: Linkers containing a vicinal diol (1,2-diol) functionality can be synthesized from precursors like L-tartaric acid. researchgate.nettum.de This diol bond is susceptible to oxidative cleavage by sodium periodate (NaIO₄) under mild aqueous conditions. researchgate.net The synthesis of a diol-containing building block can be achieved by protecting the functional groups of L-tartaric acid, followed by selective manipulation to allow for its incorporation into a longer linker structure. researchgate.net
Photocleavable Linkers: Light provides a highly specific and externally controlled trigger for cleavage. Photocleavable linkers, such as those based on 8-quinolinyl benzenesulfonates, have been designed and synthesized. nih.gov These linkers undergo photolysis when irradiated with UV light at specific wavelengths (e.g., 300-330 nm) in aqueous solution, leading to the release of the bound molecule. nih.gov
Base-Labile Linkers: Certain linkers are designed to be cleaved under mild alkaline conditions. For example, linkers based on an aminobutanoate structure can be incorporated into a peptide or other molecule. epo.org Cleavage occurs via an intramolecular cyclization reaction under mild basic conditions, releasing the target molecule. epo.org
The table below details research findings on different types of cleavable linkers used in biotinylation reagents.
| Cleavage Strategy | Linker Chemistry | Cleavage Condition | Synthetic Precursor Example |
| Reductive Cleavage | Disulfide Bond (-S-S-) | 50 mM Dithiothreitol (DTT), neutral pH. nih.gov | N/A |
| Oxidative Cleavage | Vicinal Diol (1,2-diol) | Sodium Periodate (NaIO₄). researchgate.net | L-tartaric acid. researchgate.net |
| Photocleavage | 8-Quinolinyl Benzenesulfonate | UV Irradiation (300-330 nm). nih.gov | N/A |
| Base-Mediated Cleavage | Aminobutanoate | Mild basic conditions. epo.org | N/A |
This interactive table summarizes synthetic and functional data for various cleavable this compound linkers.
Reaction Mechanisms and Kinetics of N Hydroxysuccinimido Iminobiotinate
Mechanism of Amide Bond Formation with Primary Amines
The fundamental reaction of NHS-iminobiotin involves the acylation of a primary amine. lumiprobe.com This process is a form of nucleophilic acyl substitution, resulting in the formation of a highly stable amide linkage between the iminobiotin (B1258364) moiety and the target molecule. glenresearch.com Primary amines are effective targets for this reaction and are commonly found in biological macromolecules, such as the N-terminal alpha-amino group of polypeptides and the epsilon-amino group of lysine (B10760008) residues. lumiprobe.comthermofisher.com
The reaction is initiated when the deprotonated primary amino group (R-NH₂) on a target molecule acts as a nucleophile. nih.gov It attacks the electrophilic carbonyl carbon of the NHS ester group. glenresearch.comyoutube.com This nucleophilic attack leads to the formation of a transient, unstable tetrahedral intermediate. glenresearch.com The subsequent collapse of this intermediate results in the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond. glenresearch.com The released NHS is a weak acid. glenresearch.com This two-step process is characteristic of amine acylation by activated esters. youtube.comyoutube.com
Reaction Kinetics and Factors Influencing Efficiency
The efficiency and rate of the conjugation reaction with NHS-iminobiotin are highly dependent on several environmental factors. Optimizing these conditions is critical to maximize the yield of the desired biotinylated product while minimizing competing side reactions, such as hydrolysis.
The pH of the reaction medium is a critical parameter influencing the rate of both the desired aminolysis and the competing hydrolysis of the NHS ester. lumiprobe.cominterchim.fr The reaction requires a free, deprotonated primary amine to act as a nucleophile. nih.gov At acidic or low pH, primary amines are predominantly in their protonated, ammonium (B1175870) form (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comwindows.netlibretexts.org
The stability of the NHS ester in aqueous solution is inversely related to the pH. The half-life of hydrolysis decreases significantly as the pH becomes more alkaline.
Table 1: Effect of pH on the Half-life of NHS-Ester Hydrolysis
| pH | Temperature | Half-life of Hydrolysis |
|---|---|---|
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| >9.0 | - | A few minutes |
Data compiled from multiple sources. thermofisher.comthermofisher.com
The binding of the iminobiotin moiety to avidin (B1170675) is also pH-dependent, being strong at pH >9.5 and weak at pH <6.0, which allows for reversible binding and elution under mild acidic conditions. interchim.fr
Temperature influences both the reaction rate and the stability of the NHS-iminobiotin reagent. Conjugation reactions are typically conducted within a temperature range of 4°C to room temperature (around 25°C). thermofisher.com Lower temperatures, such as incubation on ice (approximately 4°C), can be used to slow down the competing hydrolysis reaction, which can be beneficial for less concentrated protein solutions or when longer reaction times are desired (e.g., overnight). thermofisher.cominterchim.frwindows.net Room temperature incubations are generally faster, with reaction times ranging from 30 minutes to 4 hours. thermofisher.com
For long-term storage, NHS esters must be kept at low temperatures, typically -20°C or -80°C, and protected from moisture to prevent degradation. researchgate.netreddit.com When using a stored reagent, it is crucial to allow the container to equilibrate to room temperature before opening to prevent water condensation, which would lead to rapid hydrolysis of the ester. researchgate.net
While many bioconjugation reactions are performed in aqueous buffers, NHS-iminobiotin, like many NHS esters, has limited water solubility. thermofisher.com To overcome this, the reagent is often first dissolved in a small volume of a dry, polar aprotic organic solvent before being added to the aqueous reaction mixture containing the target molecule. glenresearch.com The most commonly used solvents for this purpose are dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comthermofisher.com
The purity of the solvent is paramount for reaction efficiency. The solvent must be anhydrous (water-free), as any moisture will hydrolyze the NHS ester and reduce its reactivity. researchgate.net DMSO is highly hygroscopic and readily absorbs moisture from the air if not handled properly. researchgate.net When using DMF, it is essential to use a high-quality, amine-free grade. lumiprobe.com DMF can degrade over time to form dimethylamine, an impurity that can react with the NHS ester and inhibit the desired conjugation. lumiprobe.comnih.gov In non-aqueous environments, a tertiary amine base like triethylamine (B128534) may be required to facilitate efficient acylation. lumiprobe.com
Specificity and Selectivity in Bioconjugation
NHS esters are highly valued in bioconjugation for their selectivity towards primary aliphatic amines. glenresearch.com In the context of proteins and peptides, this means they preferentially react with the N-terminal α-amino group and the ε-amino groups of lysine (Lys) residues. lumiprobe.comthermofisher.com These amine groups are generally accessible on the surface of proteins in their native conformation. thermofisher.com
While NHS esters can also react with other nucleophilic groups present in biomolecules, such as the hydroxyl groups of tyrosine and serine or the sulfhydryl group of cysteine, the resulting ester and thioester linkages are significantly less stable than the amide bond formed with primary amines. glenresearch.com These less stable products can be readily hydrolyzed or displaced by amines, making the reaction with primary amines highly specific under controlled conditions. glenresearch.com
The selectivity between different nucleophiles can be influenced by the reaction pH. For instance, some studies have reported a tendency for NHS esters to label tyrosine residues at a slightly acidic pH of 6.0, whereas lysine residues are preferentially modified at alkaline pH values (e.g., 8.4). nih.govacs.org However, for most practical applications in bioconjugation, NHS-iminobiotin is considered a selective reagent for modifying primary amines. glenresearch.comlumiprobe.com
Differentiation between N-terminal α-amines and Lysine ε-amines
The ability to selectively label the N-terminal α-amino group over the ε-amino groups of lysine residues is crucial, especially when working with peptides or proteins where lysine modification could impede biological function. thermofisher.com This selectivity is achievable by carefully controlling the reaction pH, capitalizing on the difference in the pKa values of the two types of primary amines. The α-amino group at the N-terminus generally has a pKa around 8.0, whereas the ε-amino group of lysine has a pKa of about 10.5. thermofisher.comnih.gov
By conducting the biotinylation reaction at a pH closer to the pKa of the N-terminal amine (e.g., pH 7.0-7.5), the α-amine will be more readily deprotonated and thus more nucleophilic than the lysine ε-amines, which will remain largely protonated and unreactive. thermofisher.comnih.gov This strategy allows for the preferential biotinylation of the N-terminus. Conversely, to target lysine residues, the reaction is typically performed at a higher pH (e.g., 8.5-9.5) to ensure the deprotonation of the ε-amino groups. nih.gov
Table 1: pKa Values of Primary Amines in Proteins and Optimal pH for Selective Labeling
| Amino Group | Typical pKa | Optimal pH for Labeling |
| N-terminal α-amine | ~8.0 | 7.0 - 7.5 |
| Lysine ε-amine | ~10.5 | 8.5 - 9.5 |
This table provides a generalized overview. Optimal conditions may vary depending on the specific protein and reaction conditions.
Competition with Other Nucleophilic Residues (e.g., Cysteine, Tyrosine, Histidine)
While NHS esters are primarily reactive towards primary amines, they can also react with other nucleophilic residues under certain conditions, leading to potential side reactions. The primary competitors for NHS ester reaction are the side chains of cysteine, tyrosine, and histidine.
The thiol group of cysteine is a potent nucleophile. However, the specificity of NHS esters for amines over thiols is generally high, particularly at physiological to slightly alkaline pH. Reagents specifically targeting sulfhydryls, such as those containing maleimide (B117702) groups, are typically used for cysteine modification and are significantly more reactive towards thiols than amines at a pH around 7. gbiosciences.comkorambiotech.com
The hydroxyl group of tyrosine and the imidazole (B134444) ring of histidine can also be acylated by NHS esters, although this is less common than amine modification. The reactivity towards these residues tends to increase at lower pH values. For instance, some studies have noted that at pH 6.0, NHS esters may show a preference for labeling tyrosine over lysine, while at a more alkaline pH of 8.4, lysine is favored. nih.gov However, in many standard protein labeling experiments conducted at physiological or slightly basic pH, the modification of tyrosine and histidine by NHS esters is a minor side reaction compared to the primary reaction with amines. nih.gov
Table 2: Relative Reactivity of Nucleophilic Residues with NHS Esters
| Residue | Functional Group | General Reactivity with NHS Esters | Notes |
| Lysine | ε-amino | High | Primary target at pH 7.2-9. thermofisher.com |
| N-terminus | α-amino | High | Preferentially targeted at slightly acidic to neutral pH. thermofisher.comnih.gov |
| Cysteine | Thiol | Low to Moderate | Can react, but generally less favored than amines. korambiotech.com |
| Tyrosine | Phenolic hydroxyl | Low | Reactivity can increase at lower pH. nih.gov |
| Histidine | Imidazole | Low | Generally not a primary target. |
This table presents a qualitative summary of reactivity. The actual extent of reaction can be influenced by factors such as pH, solvent accessibility of the residue, and the specific NHS ester used.
Bioconjugation Strategies Utilizing N Hydroxysuccinimido Iminobiotinate
Protein and Peptide Labeling Methodologies
NHS-iminobiotin is widely used for the biotinylation of proteins and peptides. jenabioscience.com The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amino groups (-NH2) to form stable amide bonds. nih.govthermofisher.com This reactivity allows for the attachment of the iminobiotin (B1258364) moiety to proteins and peptides, which typically possess primary amines on lysine (B10760008) residues and at their N-terminus. thermofisher.comthermofisher.com
General Amine-Reactive Labeling
The most common strategy for labeling proteins and peptides with NHS-iminobiotin involves targeting accessible primary amine groups. thermofisher.comavantorsciences.com This method is straightforward and relies on the reaction between the NHS ester and the non-protonated form of the amine. tocris.com
Reaction Conditions:
pH: The reaction is highly pH-dependent. lumiprobe.com Optimal labeling occurs in a slightly basic environment, typically between pH 7 and 9, to ensure the primary amines are in a reactive, non-protonated state. thermofisher.comthermofisher.com However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which can compete with the labeling reaction. korambiotech.com
Buffers: Buffers free of primary amines, such as phosphate (B84403) buffer, are essential to prevent them from competing with the target molecule for reaction with the NHS ester. tocris.comthermofisher.com
Solvent: While the reaction is typically performed in aqueous buffers, NHS-iminobiotin itself is often dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture. thermofisher.comlumiprobe.com
The abundance of lysine residues in most proteins means that this approach often results in the attachment of multiple iminobiotin molecules to a single protein. nih.gov For large proteins, this random labeling generally does not impede their function. thermofisher.com However, for smaller peptides, it can potentially mask functionally important sites. thermofisher.com
Interactive Table: Key Parameters for General Amine-Reactive Labeling with NHS-Iminobiotinate
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 9.0 | Ensures primary amines are deprotonated and reactive. thermofisher.comthermofisher.com |
| Temperature | 4°C to 37°C | Reaction can proceed over a range of temperatures. korambiotech.com |
| Reaction Time | Minutes to overnight | Dependent on temperature, pH, and reactant concentrations. korambiotech.com |
| Buffer | Amine-free (e.g., Phosphate) | Avoids competition for the NHS ester. tocris.comthermofisher.com |
| Solvent for NHS-ester | DMF or DMSO | Facilitates dissolution before addition to aqueous reaction. thermofisher.comlumiprobe.com |
Site-Specific Labeling Approaches (e.g., N-terminal cysteine modification via thioester intermediates)
To overcome the lack of specificity in general amine labeling, methods for site-specific modification have been developed. A notable strategy involves the conversion of the NHS ester into a more selective thioester, which can then react specifically with an N-terminal cysteine residue. nih.govnih.gov This "one-pot" two-step method provides a high degree of control over the labeling stoichiometry and location. nih.govnih.gov
The process involves:
Thioester Formation: The NHS ester is first converted into a thioester through a transesterification reaction with a thiol-containing molecule, such as 2-mercaptoethanesulfonic acid (MESNA). nih.govnih.gov
N-terminal Cysteine Ligation: The newly formed thioester reacts specifically with the α-amine of an N-terminal cysteine on the target protein, forming a stable amide bond. nih.govnih.gov This reaction is analogous to native chemical ligation (NCL). nih.govnih.gov
This approach is particularly useful for proteins that can be engineered to have an N-terminal cysteine, which can be achieved by using proteases like TEV or SUMO protease to cleave a fusion tag. nih.gov The site-specific nature of this labeling is crucial for applications where precise control over the modification site is required to preserve protein function or for detailed structural and functional studies. nih.govnih.gov
Conjugation with Fluorescent Dyes and Enzymes
The principles of amine-reactive labeling with NHS-iminobiotin can be extended to conjugate it with other reporter molecules, such as fluorescent dyes and enzymes. korambiotech.com This creates multifunctional probes for a variety of bioanalytical techniques.
Fluorescent Dye Conjugation: Fluorescently labeled iminobiotin can be used in applications like fluorescence microscopy and flow cytometry. The binding of iminobiotin to fluorescently labeled avidin (B1170675) or streptavidin has been shown to cause a significant enhancement in fluorescence, a property that can be exploited for detection. nih.gov For instance, studies have utilized Bodipy fluorescent conjugates of avidin and Oregon Green fluorescent conjugates of streptavidin to study their binding kinetics with iminobiotin. nih.gov
Enzyme Conjugation: Iminobiotin can also be conjugated to enzymes, creating powerful tools for techniques like ELISA and immunohistochemistry. The resulting conjugate retains both the enzymatic activity and the ability to bind to avidin or streptavidin. korambiotech.com Purification of these enzyme conjugates is often necessary to remove any unconjugated enzyme, which can be achieved through methods like affinity chromatography. korambiotech.com
Nucleic Acid Labeling Techniques
The versatility of NHS-iminobiotin extends to the labeling of nucleic acids, such as DNA and RNA. interchim.fr This is typically achieved by introducing primary amine groups into the nucleic acid structure, which can then be targeted by the NHS ester. cyanagen.com
Covalent Attachment to DNA and RNA Bases
Iminobiotin can be covalently attached to DNA and RNA. interchim.fr This is often accomplished by first incorporating amine-modified nucleotides into the nucleic acid sequence during synthesis or through post-synthetic modification. These primary amines then serve as reactive handles for the NHS-iminobiotin. cyanagen.com Labeled nucleic acid probes are essential tools for identifying and isolating interacting molecules. thermofisher.com
Non-Enzymatic Chemical Labeling
Non-enzymatic chemical labeling provides an alternative to enzymatic methods for attaching iminobiotin to nucleic acids. This approach relies on direct chemical reactions with the nucleic acid bases. While various chemical strategies exist for nucleic acid labeling, those involving NHS esters require the presence of a primary amine on the nucleic acid. thermofisher.com The introduction of aliphatic amino groups into DNA allows for their subsequent labeling with reagents like NHS-iminobiotin. dntb.gov.ua
Surface Functionalization and Immobilization
N-Hydroxysuccinimido (NHS) iminobiotinate is a valuable reagent for the surface functionalization and immobilization of various molecules. The NHS ester component of this molecule readily reacts with primary amines on the surface of a solid support or molecule, forming a stable amide bond. This process allows for the covalent attachment of the iminobiotin moiety, which can then be used for affinity-based applications.
NHS-activated resins, such as Sepharose and agarose (B213101), are widely used for the covalent coupling of ligands that contain primary amino groups. sigmaaldrich.com The reaction between the NHS ester on the activated support and an amine-containing ligand, such as a protein or peptide, results in a stable amide linkage. sigmaaldrich.com This method is advantageous for creating affinity chromatography columns.
Iminobiotin, a cyclic guanidino analog of biotin (B1667282), can be covalently attached to supports like Sepharose. researchgate.net The interaction between iminobiotin and avidin is pH-dependent; at a pH of 9.5 or higher, the binding is strong, while at acidic pH, the interaction is weak. researchgate.net This property allows for the selective capture and release of avidin or streptavidin-conjugated molecules. For instance, iminobiotin affinity columns have been successfully used for the retrieval of streptavidin. interchim.fr
The process of creating an iminobiotin-functionalized chromatographic support involves reacting an NHS-activated matrix with an amine-containing iminobiotin derivative. The resulting support can then be used to purify avidin or streptavidin-fusion proteins. The bound proteins can be eluted under mild conditions by lowering the pH, which prevents denaturation. interchim.fr
Table 1: Characteristics of Chromatographic Support Coupling
| Support Material | Activated Group | Ligand | Linkage Formed | Key Application |
| Sepharose | N-Hydroxysuccinimide (NHS) ester | Iminobiotin | Amide bond | Affinity purification of avidin/streptavidin |
| Agarose | N-Hydroxysuccinimide (NHS) ester | Iminobiotin | Amide bond | Affinity purification of avidin/streptavidin |
The principles of surface functionalization with NHS-iminobiotinate extend to microbeads and nanoparticles, enabling a wide range of applications in diagnostics and biotechnology.
Magnetic Microspheres: NHS-activated magnetic beads are used to covalently conjugate amine-containing ligands, such as proteins or antibodies, through the formation of stable amide bonds. bioclone.net This immobilization is efficient, with over 85% coupling efficiency, and results in minimal leaching of the coupled ligand. bioclone.net The functionalized beads can then be used for various affinity purification tasks, including immunoprecipitation. creative-peptides.comthermofisher.com
The use of in vivo biotinylated nanobodies, which are small antibody fragments, allows for their oriented and dense immobilization on avidin-coated magnetic beads. nih.govnih.gov This strategy has been employed for the highly efficient capture of toxins and other small molecules for analysis by mass spectrometry. nih.gov
Nanoparticles: The biotin-avidin interaction is a fundamental tool for the conjugation of biomolecules to nanoparticles. nih.gov Gold nanoparticles, for example, can be functionalized with biotinylated molecules. Avidin can then be used to link these nanoparticles together or to other biotinylated surfaces. The aggregation of these nanoparticles can be controlled by the ratio of biotinylated nanoparticles to avidin. nih.gov This controlled assembly is crucial for the development of sensitive diagnostic assays.
Table 2: Functionalization of Microbeads and Nanoparticles
| Particle Type | Functionalization Strategy | Target Molecule | Application |
| Magnetic Microspheres | NHS-ester reaction with amine-containing iminobiotin | Proteins, Antibodies | Affinity purification, Immunoprecipitation |
| Magnetic Microspheres | Avidin-biotin interaction with biotinylated nanobodies | Toxins, Small molecules | Ultrasensitive quantitation by mass spectrometry |
| Gold Nanoparticles | Biotin-avidin interaction | Biotinylated macromolecules | Biosensing, Controlled assembly |
The specific and high-affinity interaction between biotin and avidin is leveraged in the development of highly sensitive biosensors. acs.org Graphene-based field-effect transistors (GFETs), for instance, can be functionalized with avidin. acs.org These avidin-modified surfaces can then specifically capture biotinylated macromolecules, leading to a detectable change in the electrical properties of the graphene. acs.org This approach allows for the ultra-sensitive and specific detection of target molecules.
The process often involves immobilizing avidin on the sensor surface, which then acts as a capture agent for any biotinylated molecule of interest. The strong interaction ensures that the target molecule is effectively captured on the sensor surface, enabling its detection even at very low concentrations. acs.org
Crosslinking Applications
N-Hydroxysuccinimido esters are a key component of many crosslinking reagents, which are used to covalently link two or more molecules.
Heterobifunctional crosslinkers possess two different reactive groups, allowing for the specific conjugation of two different types of molecules. scbt.com NHS esters are frequently used as one of the reactive groups in these crosslinkers due to their ability to efficiently react with primary amines to form stable amide bonds. scbt.comthermofisher.com
For example, a heterobifunctional crosslinker might contain an NHS ester on one end and a maleimide (B117702) group on the other. The NHS ester would react with primary amines on one molecule, while the maleimide group would react with sulfhydryl groups (cysteines) on a second molecule. This allows for the specific and controlled crosslinking of two different proteins or a protein and another molecule. Such crosslinkers are crucial tools for studying protein-protein interactions and creating well-defined bioconjugates. scbt.comnih.gov
The general structure of these crosslinkers allows for a two-step conjugation process. First, the NHS ester is reacted with the amine-containing molecule. After purification to remove excess crosslinker, the second molecule containing the target for the other reactive group is added. This controlled approach minimizes the formation of unwanted homodimers.
Advanced Research Applications in Chemical Biology and Proteomics
Role in Affinity Purification and Enrichment Strategies
The ability of NHS-iminobiotin to form a reversible bond with streptavidin is central to its utility in various affinity purification and enrichment strategies. This pH-sensitive interaction allows for the capture of biotinylated molecules at an alkaline pH and their subsequent release under mild acidic conditions, thereby avoiding the harsh denaturing agents often required for eluting strongly bound biotinylated proteins.
Purification of Streptavidin and Biotin-Binding Proteins
NHS-iminobiotin plays a crucial role in the single-step purification of streptavidin and other biotin-binding proteins. By immobilizing iminobiotin (B1258364) on a solid support, such as Sepharose or agarose (B213101) beads, an affinity matrix is created that can selectively capture these proteins from complex mixtures like bacterial culture broths. nih.gov For instance, an iminobiotin-containing resin can be synthesized by reacting an amino-functionalized resin with NHS-iminobiotin. nih.gov This method has proven effective for the direct purification of streptavidin from Streptomyces avidinii culture, yielding a high capacity of approximately 12 mg of streptavidin per milliliter of resin. nih.gov
The pH-dependent nature of the iminobiotin-streptavidin interaction is key to this purification strategy. interchim.frnih.gov Binding is optimal at a pH of 9.5 or higher, while elution is achieved by lowering the pH to 4.0. interchim.frsigmaaldrich.com This gentle elution process helps to maintain the biological activity of the purified proteins, a significant advantage over the strong denaturing conditions required to break the conventional biotin-streptavidin bond. interchim.frthermofisher.comthermofisher.com
Isolation of Protein Complexes and Protein-Protein Interaction Studies
The reversible binding properties of NHS-iminobiotin are highly advantageous for the isolation and study of protein complexes and protein-protein interactions. In these "pull-down" assays, a protein of interest (the "bait") is labeled with iminobiotin and then used to capture its interacting partners (the "prey") from a cell lysate. interchim.fr The entire complex is then isolated on an avidin (B1170675) or streptavidin support.
The mild elution conditions afforded by the iminobiotin system are critical for preserving the often-transient and delicate interactions within protein complexes. This allows for the subsequent identification and characterization of the interacting partners, providing valuable insights into cellular pathways and networks. interchim.fr This technique has been successfully employed for the selective retrieval of labeled plasma membrane components, demonstrating its efficacy in isolating specific protein assemblies from complex biological samples. nih.gov
Development of Magnetic Affinity Separation Systems
The integration of NHS-iminobiotin with magnetic bead technology has led to the development of efficient magnetic affinity separation systems. Streptavidin-coated magnetic beads can be used to capture iminobiotinylated molecules, enabling rapid and convenient separation of the target from the bulk solution using a magnetic field. sigmaaldrich.com
This approach offers several benefits, including high throughput, ease of automation, and minimal non-specific binding. These magnetic separation systems are well-suited for various applications, from small-scale immunoprecipitation to the purification of biotinylated molecules for further analysis. sigmaaldrich.com The ability to gently elute the captured molecules by simply changing the pH makes this a powerful tool for a wide range of proteomic and chemical biology workflows.
Probe Development for Target Identification and Validation
The unique properties of NHS-iminobiotin also make it a valuable component in the design of chemical probes for identifying and validating protein targets. These probes are instrumental in understanding protein function and in the discovery of new therapeutic agents.
Design Principles for Activity-Based Protein Profiling (ABPP) Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in their native biological context. nih.govnih.gov ABPP probes typically consist of three key elements: a reactive group that covalently binds to the active site of a target enzyme, a reporter tag for detection and enrichment, and a linker connecting the two. nih.gov
NHS-iminobiotin can serve as the reporter tag in these probes. nih.gov Its incorporation allows for the affinity-based enrichment of probe-labeled enzymes. The design of these probes is critical; they must be able to selectively target a specific class of enzymes while minimizing off-target interactions. The choice of the reactive group is dictated by the catalytic mechanism of the target enzyme family. For example, fluorophosphonates are often used to target serine hydrolases.
The reversible binding of the iminobiotin tag facilitates the gentle release of the captured enzymes, which can then be identified by mass spectrometry. This approach has been used to profile the activity of various enzyme classes and to discover novel enzyme functions.
Integration into Chemoproteomics Workflows
NHS-iminobiotin is readily integrated into broader chemoproteomics workflows aimed at identifying the cellular targets of small molecules. In a common strategy, a small molecule of interest is modified with a linker and an iminobiotin tag. This tagged molecule is then introduced to a cell lysate or live cells, where it binds to its protein targets.
Immunoassays and Detection Systems
The unique reversible binding characteristic of iminobiotin is particularly advantageous in immunoassays, where precise control over binding and release is crucial for sensitivity and reusability.
Enhancing Detection in Enzyme-Linked Immunosorbent Assays (ELISA)
In ELISA, NHS-iminobiotin is used to label detection antibodies. The N-Hydroxysuccinimide (NHS) ester group readily reacts with primary amines on the antibody, forming a stable covalent bond. This iminobiotin-labeled antibody can then be detected by a streptavidin-enzyme conjugate (like streptavidin-HRP).
The primary advantage is the ability to control the interaction. At a neutral or alkaline pH, the iminobiotin binds strongly to streptavidin, allowing for robust signal detection. If necessary, the entire detection complex can be dissociated by simply lowering the pH, which could be utilized in developing reusable or multi-analyte assay platforms. This contrasts with standard biotin-streptavidin systems, which require harsh denaturing conditions to break the bond, often destroying the integrity of the assay components.
| Feature | N-Hydroxysuccinimido Iminobiotinate System | Standard Biotin (B1667282) System |
| Binding to Avidin/Streptavidin | pH-dependent, reversible | Near-irreversible, very strong |
| Elution/Dissociation Conditions | Mild acidic buffer (pH < 6) | Harsh, denaturing conditions (e.g., 8M guanidine-HCl) |
| Component Integrity | Preserves the biological activity of eluted proteins | Often denatures the eluted proteins |
| Potential Application | Reusable affinity columns and biosensors; mild stripping of assays | Single-use applications; very stable signal detection |
This table summarizes the comparative advantages of the iminobiotin system in detection and purification contexts.
Application in Western Blotting Protocols
Western blotting is a key technique for identifying specific proteins in a complex mixture. NHS-iminobiotin facilitates a more flexible and efficient workflow. When a primary or secondary antibody is labeled with iminobiotin, it allows for detection using a streptavidin-conjugate.
A significant benefit emerges when a membrane needs to be analyzed for multiple different proteins. The process of removing antibodies to re-probe the membrane is known as stripping. abcam.co.jp Traditional stripping methods use harsh detergents and reducing agents at high temperatures, which can denature and remove a significant amount of the protein sample from the membrane. abcam.co.jpaddgene.org Using an iminobiotin-labeled antibody allows for stripping under very mild conditions—a simple wash with an acidic buffer is sufficient to release the antibody-detection complex. This gentle treatment helps preserve the integrity of the proteins transferred to the membrane, allowing for multiple, reliable reprobing cycles. abcam.co.jpthermofisher.com This saves time, conserves valuable samples, and improves the consistency of results across different probes on the same blot. sigmaaldrich.com
Development of Bioconjugate Reagents for Advanced Material Science
The ability of NHS-iminobiotin to covalently attach to other molecules makes it a valuable reagent for creating functionalized materials with specific biological activities.
Polymer Functionalization
The NHS ester of this compound is highly reactive towards primary amine groups (-NH2). This reactivity is exploited to functionalize a wide variety of polymers that possess amine functionalities, such as chitosan (B1678972) or specifically modified synthetic polymers. mdpi.com The reaction creates a stable amide bond, effectively tethering the iminobiotin molecule to the polymer backbone. researchgate.net
This functionalization imparts new capabilities to the polymer. For instance, an iminobiotin-functionalized polymer can be used to create affinity chromatography matrices for the purification of avidin or streptavidin-fusion proteins under gentle, pH-controlled elution conditions. It can also be used to assemble layered biological structures on surfaces or to create targeted nanoparticles for drug delivery.
| Polymer Type | Functional Group for NHS Reaction | Potential Application of Iminobiotin-Functionalized Polymer |
| Chitosan | Primary Amine (-NH2) | Biocompatible affinity matrices, drug delivery nanoparticles. |
| Poly(L-lysine) | Primary Amine (-NH2) on lysine (B10760008) side chain | Surface coatings for cell culture, layer-by-layer assembly. |
| Amine-terminated Polyethylene (B3416737) Glycol (PEG) | Primary Amine (-NH2) at chain end | "Stealth" nanoparticles with targeting/purification capabilities. |
| Modified Polyacrylates | Pendant Amine Groups | Functional hydrogels, advanced material composites. |
This table illustrates various polymers that can be functionalized with NHS-iminobiotin and their subsequent applications.
Mucoadhesive Polymer Development
A groundbreaking application in material science is the development of advanced mucoadhesive polymers. Mucoadhesion, the adhesion of a material to a mucosal surface, is critical for many localized drug delivery systems. nih.gov Traditional mucoadhesion relies on non-covalent forces like hydrogen bonding and electrostatic interactions. nih.govresearchgate.net
Recent research has focused on creating polymers that can form covalent bonds with mucus glycoproteins, which are rich in amine groups. nih.gov By functionalizing a polymer like polyacrylic acid (PAA) with NHS esters, a PAA-NHS conjugate is created that can react directly with the amino groups in mucin to form strong, covalent amide bonds. nih.gov This results in a significantly more robust and durable mucoadhesion compared to non-covalent mechanisms.
A study by Menzel et al. demonstrated the profound effect of NHS-functionalization on the mucoadhesive properties of polyacrylic acid. nih.gov While this study used a general PAA-NHS conjugate, functionalizing such a polymer with NHS-iminobiotin would combine this covalent mucoadhesion with a specific biological tag for tracking, targeting, or purification.
Research Findings on NHS-Functionalized Polymer Mucoadhesion
| Parameter Measured | Control Polymer (Unmodified PAA) | NHS-Functionalized Polymer (PAA-NHS) | Fold Increase |
|---|---|---|---|
| Adhesion Time | Baseline | 5.5x longer than control | 5.5 |
| Maximum Detachment Force (MDF) | Baseline | 1.7x higher than control | 1.7 |
| Total Work of Adhesion (TWA) | Baseline | 2.7x higher than control | 2.7 |
| Mucus Viscosity (Rheological Synergy) | Baseline | 7.9x higher than control | 7.9 |
This table presents data adapted from a study on covalently binding mucoadhesive polymers, demonstrating the enhanced performance of NHS-grafted polymers. nih.gov These results underscore the potential for creating highly effective mucoadhesive systems.
The development of such covalently-binding polymers represents a significant step forward in drug delivery, enabling dosage forms that remain at the target site for extended periods, potentially improving therapeutic outcomes. nih.gov
Analytical Characterization and Quality Control Methodologies
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are essential for evaluating the purity of N-Hydroxysuccinimido iminobiotinate and for monitoring its conjugation reactions. These techniques are crucial for ensuring the quality and consistency of biotinylation processes.
Hydrophilic Interaction Liquid Chromatography (HILIC) for NHS and Sulfo-NHS Quantification
Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust method for quantifying N-hydroxysuccinimide (NHS) and its more hydrophilic counterpart, N-hydroxysulfosuccinimide (sulfo-NHS). d-nb.inforsc.org Since NHS is a leaving group during the conjugation reaction and also a product of hydrolysis, its quantification is a key indicator of the integrity and reactivity of this compound. A sensitive HILIC method with UV detection has been developed that can detect NHS down to approximately 1 mg/L. d-nb.inforsc.org
This analytical approach is advantageous because it monitors the constant degradation product (NHS or sulfo-NHS) rather than the variable ester compound, which simplifies calibration and avoids the need to optimize separation conditions for different NHS esters. rsc.org The separation is typically achieved using a silica-based HILIC column with a mobile phase consisting of a high percentage of acetonitrile and a low percentage of aqueous ammonium (B1175870) acetate (B1210297) buffer. d-nb.info
Table 1: Example HILIC Method Parameters for NHS Quantification
| Parameter | Value |
|---|---|
| Column | Silica-based HILIC (e.g., Thermo Syncronis HILIC, 150 x 3 mm, 3 µm) |
| Mobile Phase | 90% Acetonitrile, 10% 10 mM Ammonium Acetate (pH 7.5) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1 µL |
| Detection | UV at 220 nm and 260 nm |
| Retention Time (NHS) | ~5.3 min |
| Limit of Detection (LOD) | ~1 mg/L |
This is an example based on published methods for NHS esters. d-nb.info
Monitoring of Hydrolytic Degradation Products
The stability of this compound is critical for its effectiveness as a labeling reagent. The NHS ester is susceptible to hydrolysis, which reduces its reactivity towards primary amines. HILIC provides an effective means to monitor the hydrolytic degradation of the reagent by quantifying the amount of free NHS or sulfo-NHS that has been released over time. d-nb.inforsc.org This is particularly important for quality control of stored reagents, as exposure to moisture can lead to a significant loss of reactivity. By analyzing samples of the reagent, researchers can determine the extent of degradation and ensure that the labeling efficiency will not be compromised.
Spectroscopic Characterization of Conjugates
While this compound itself does not have a strong intrinsic chromophore for straightforward spectrophotometric analysis, spectroscopic methods can be employed to characterize the resulting biotinylated conjugates. vectorlabs.comnih.gov
One approach involves the use of specialized, UV-traceable biotinylation reagents that incorporate a chromophore into the linker arm. vectorlabs.com This allows for the direct measurement of biotin (B1667282) incorporation by UV-visible spectrophotometry. For example, a reagent with a bis-aryl hydrazone chromophore exhibits a high molar extinction coefficient, enabling sensitive and non-destructive quantification of the biotin molar substitution ratio (MSR) by measuring absorbance at a specific wavelength (e.g., 354 nm). vectorlabs.com
Alternatively, indirect colorimetric assays can be used. The 2-(4'-hydroxyazobenzene) benzoic acid (HABA) assay is a traditional method for quantifying biotin. vectorlabs.comsurflay.com This assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which leads to a measurable decrease in absorbance at 500 nm. vectorlabs.com However, this method can be prone to interference and may underestimate the degree of biotinylation, especially for larger proteins. vectorlabs.com
Mass Spectrometry-Based Characterization of Labeled Biomolecules
Mass spectrometry (MS) is a powerful tool for the detailed characterization of biomolecules labeled with this compound. It provides precise information on the extent and location of biotinylation. nih.govacs.orgnih.gov
Upon conjugation, the iminobiotin (B1258364) moiety adds a specific mass to the target molecule. For instance, labeling with NHS-biotin results in a mass addition of 226.0776 Da to lysine (B10760008) residues and N-terminal amino groups. nih.govresearchgate.net This mass shift can be readily detected by mass spectrometry, allowing for the confirmation of successful labeling and the determination of the number of biotin tags incorporated per molecule. nih.govresearchgate.net
A method termed "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to enhance the mass spectrometric detection of biotinylated proteins. nih.govnih.govresearchgate.net In this approach, the labeled proteins are digested into peptides before enrichment on avidin-based affinity media. This reduces sample complexity and significantly increases the identification of biotin-labeled peptides by the mass spectrometer. nih.govacs.org The DiDBiT method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies. nih.gov
Table 2: Mass Shifts for Common Biotinylation Reagents
| Reagent | Target Residue | Mass Addition (Da) |
|---|---|---|
| NHS-Biotin | Lysine, N-terminus | 226.0776 |
Data sourced from studies on biotinylated proteins. nih.govresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) analysis of biotinylated peptides can provide site-specific information, identifying the exact amino acid residues that have been modified. biorxiv.orgamerigoscientific.com This level of detail is invaluable for understanding how biotinylation may affect the structure and function of a protein.
Future Perspectives and Emerging Trends in N Hydroxysuccinimido Iminobiotinate Research
Exploration of Novel Iminobiotin (B1258364) Analogues with Tunable Affinity
A significant area of research focuses on the design and synthesis of new iminobiotin analogues with finely-tuned binding affinities for avidin (B1170675) and its derivatives. The pH-dependent binding of 2-iminobiotin (B86554) is a key feature, allowing for strong attachment at alkaline pH and gentle elution under acidic conditions. nih.govresearchgate.net This reversible binding overcomes the harsh denaturing conditions often required to break the strong biotin-avidin interaction. sigmaaldrich.com
Researchers are exploring modifications to the iminobiotin structure to further control these binding and release characteristics. For instance, the development of a bivalent iminobiotin analog has been shown to increase the binding affinity by a thousandfold compared to its monovalent counterpart, offering a stronger interaction where needed while still maintaining the potential for reversibility. nih.gov The ability to modulate affinity is crucial for applications such as affinity chromatography, where gentle elution is necessary to preserve the biological activity of purified proteins. iris-biotech.de The exploration of various biotin (B1667282) analogues, including desthiobiotin and iminobiotin, provides a spectrum of binding strengths, allowing researchers to select the most appropriate tool for their specific application. iris-biotech.denih.gov
Table 1: Comparison of Biotin and its Analogues
| Compound | Binding Affinity (Ka) to Avidin | Key Feature |
|---|---|---|
| Biotin | ~10¹⁵ M⁻¹ | Extremely strong, essentially irreversible binding. iris-biotech.de |
| Iminobiotin | ~10¹¹ M⁻¹ (at high pH) | pH-dependent, reversible binding. sigmaaldrich.cominterchim.fr |
| Desthiobiotin | ~10¹¹ M⁻¹ | Weaker binding than biotin, can be displaced by biotin. iris-biotech.de |
Integration with Bioorthogonal Chemistry for Enhanced Specificity
The integration of N-Hydroxysuccinimido iminobiotinate with bioorthogonal chemistry represents a powerful strategy for achieving highly specific labeling of biomolecules in complex biological systems. nih.gov Bioorthogonal reactions involve pairs of functional groups that react selectively with one another while remaining inert to the surrounding biological environment. reading.ac.ukresearchgate.netresearchgate.net
N-Hydroxysuccinimido (NHS) esters, such as this compound, readily react with primary amines on proteins and other biomolecules to form stable amide bonds. interchim.fr This reactivity can be harnessed in a bioorthogonal manner. For example, a biomolecule of interest can be metabolically or genetically engineered to incorporate a unique functional group that is not naturally present. An iminobiotin derivative containing a complementary reactive partner can then be introduced, leading to a highly specific and covalent attachment at the desired site. This approach minimizes off-target labeling and enhances the precision of downstream applications, such as cellular imaging and targeted drug delivery. nih.govbohrium.com The principles of bioorthogonal chemistry, which earned the Nobel Prize in Chemistry in 2022, are increasingly being applied to develop more sophisticated and targeted biological tools.
Advancements in Multiplexed Labeling and High-Throughput Screening
The reversible nature of the iminobiotin-avidin interaction is particularly advantageous for advancements in multiplexed labeling and high-throughput screening (HTS). nih.govyoutube.com HTS platforms are essential for modern drug discovery and systems biology, allowing for the rapid analysis of thousands of samples. researchgate.nettechnologynetworks.com
In multiplexed proximity biotinylation techniques like BioID, a biotin ligase is fused to a protein of interest to label nearby interacting proteins. nih.gov While powerful, the strong biotin-avidin bond can complicate the elution and analysis of captured proteins. The use of an iminobiotin derivative would facilitate milder elution conditions, preserving the integrity of protein complexes for subsequent analysis. This is particularly relevant for high-throughput workflows where efficiency and the preservation of biological activity are paramount. nih.gov Furthermore, the ability to perform rapid and repeated cycles of binding and release can be leveraged in automated screening platforms to enhance throughput and reduce costs. youtube.comyoutube.com The development of advanced cytometric and imaging-based HTS systems continues to drive the need for versatile and efficient labeling reagents like this compound. youtube.comtechnologynetworks.com
Computational and Theoretical Studies of Reaction Mechanisms
Computational and theoretical studies are providing unprecedented insights into the binding interactions and reaction mechanisms of iminobiotin. interchim.fr Molecular dynamics simulations and free energy perturbation approaches have been employed to calculate the absolute and relative binding free energies of biotin and its analogs, including iminobiotin, with streptavidin. rutgers.edu
These computational models help to elucidate the key molecular interactions, such as hydrogen bonding and van der Waals forces, that govern the binding affinity and specificity. rutgers.edu By simulating the perturbation of biotin to iminobiotin, researchers can gain a quantitative understanding of the factors contributing to the observed differences in binding strength. rutgers.edu Such studies are crucial for the rational design of novel iminobiotin analogs with tailored properties. nih.govnih.gov As computational methods become more powerful and accessible, they will play an increasingly important role in predicting binding kinetics, understanding reaction pathways, and accelerating the development of next-generation biotin-based technologies. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Iminobiotin |
| Biotin |
| Avidin |
| Streptavidin |
| Desthiobiotin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
